Propanoic acid, 2-hydroxy-, dodecyl ester

Overview

Description

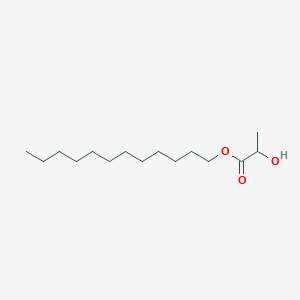

Propanoic acid, 2-hydroxy-, dodecyl ester, also known as Lauryl Lactate / Dodecyl 2-hydroxypropanoate / Lauryl lactate / LAURYL LACTATE / Propanoate, 2-hydroxy-, dodecyl / Dodecyl lactate , is a compound with the molecular formula C15H30O3 . It is used in various scientific research .

Synthesis Analysis

Esters, including Propanoic acid, 2-hydroxy-, dodecyl ester, can be formed by deprotonating a carboxylic acid to form a carboxylate and then reacting it with a primary alkyl halide using an SN2 reaction .Molecular Structure Analysis

The molecular structure of Propanoic acid, 2-hydroxy-, dodecyl ester is represented by the formula C15H30O3 . The IUPAC Standard InChI is InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 .Chemical Reactions Analysis

Esters, including Propanoic acid, 2-hydroxy-, dodecyl ester, undergo hydrolysis, which is catalyzed by either an acid or a base. Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis

The molecular weight of Propanoic acid, 2-hydroxy-, dodecyl ester is 242.3975 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Cosmetic and Personal Care Products

Lauryl Lactate: is widely used in the cosmetic industry due to its properties as a skin conditioning agent – emollient. It helps to soften and smooth the skin, making it a common ingredient in moisturizers, cleansing products, and other skincare items. Additionally, it serves as a humectant, which means it helps to retain moisture in the skin .

Exfoliation

In the realm of personal care, Lauryl Lactate acts as an exfoliant. It facilitates the removal of dead skin cells, promoting the renewal of the skin surface. This contributes to a clearer and more rejuvenated skin appearance, which is why it’s found in various exfoliating creams and lotions .

Food Industry Applications

As an ester of lactic acid, Lauryl Lactate can be utilized in the food industry as a flavoring agent. Its safety as a food additive has been recognized by the FDA, which means it can be used to enhance the taste and aroma of food products without health concerns .

Pharmaceutical Excipient

In pharmaceutical formulations, Lauryl Lactate is employed for its emolliency and penetration enhancement properties. It can improve the delivery of active pharmaceutical ingredients through the skin, making it a valuable excipient in topical medications .

Lactate Detection in Clinical Settings

Lauryl Lactate: can be used in the development of high-throughput nanobiosensors for lactate detection. These sensors are crucial in clinical settings for monitoring conditions like sepsis, cardiogenic shock, and severe lung disease, where uninterrupted lactate monitoring is essential .

Noninvasive Medical Diagnostics

The compound’s derivatives are being explored as part of noninvasive tools for early recognition of sepsis through optical spectroscopy. This innovative approach aims to estimate lactate levels in blood without the need for invasive procedures .

Mechanism of Action

Target of Action

Lauryl Lactate’s primary targets are immune cells . It plays an indispensable role in energy metabolism and signal transduction during immune and inflammatory responses . It has been shown to interact with lactate dehydrogenase A (LDHA), a core enzyme in glycolysis and lactate metabolism .

Mode of Action

Lauryl Lactate, as a metabolic mediator, shapes immune cell fate and function . It has been found to have both immunosuppressive and augmenting effects on various immune cells, including T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions . It utilizes different transporters and signaling cascades in various immune cell types .

Biochemical Pathways

Lauryl Lactate affects several biochemical pathways. It is involved in glycolysis, where it is an end product . It also contributes to lactate homeostasis and the lactate shuttle . Furthermore, it plays a role in lactylation, a novel lactate-induced histone modification . This modification process could be driven by lactate .

Pharmacokinetics

It is known that lactate ions are metabolized ultimately to carbon dioxide and water .

Result of Action

Lauryl Lactate has been found to have significant molecular and cellular effects. It contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also mediates reprogramming of immune cells and enhances cellular plasticity . Moreover, it has been shown to enhance the proliferation capability of cells .

Action Environment

The action of Lauryl Lactate can be influenced by environmental factors. For instance, under hypoxic settings, inhibiting mitochondrial oxidative phosphorylation and increasing glycolysis can increase both intracellular lactate and protein lactation levels . Furthermore, the lactate-related inflammatory microenvironment can influence the dynamic changes in inflammatory immune cells .

Safety and Hazards

properties

IUPAC Name |

dodecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMUBLXDAFBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196321-22-9, 182246-22-6, 454184-58-8 | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196321-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182246-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454184-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863737 | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow clear liquid; Faint fatty butter-like aroma | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910-0.925 (20°) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Propanoic acid, 2-hydroxy-, dodecyl ester | |

CAS RN |

6283-92-7 | |

| Record name | Lauryl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAURYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SU0BFK7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Lauryl lactate acts as a penetration enhancer, primarily targeting the stratum corneum, the outermost layer of the skin. It is believed to disrupt the lipid organization within the stratum corneum, increasing its fluidity and permeability. This facilitates the diffusion of drug molecules across the skin barrier, ultimately enhancing absorption. For example, lauryl lactate significantly improved the permeation of indomethacin, a non-steroidal anti-inflammatory drug, in rat studies.

A: [] Yes, lauryl lactate shows promise as a component in lipid-based drug delivery systems, such as Nanostructured Lipid Carriers (NLCs), for poorly water-soluble and poorly lipid-soluble drugs. Research has demonstrated that lauryl lactate, due to its intermediate polarity, contributes to creating a versatile lipid core within NLCs. This core can accommodate and homogenously distribute drugs with a wide range of lipophilicities (logP 0 to 10), potentially improving their solubility and bioavailability.

A: [, ] Lauryl lactate is frequently incorporated into transdermal patches to enhance the delivery of drugs through the skin. For instance, in the Ortho Evra patch, a combined hormonal contraceptive, lauryl lactate facilitates the penetration of ethinyl estradiol and norelgestromin into the bloodstream. Its inclusion in such systems is crucial for achieving consistent and therapeutically relevant drug concentrations over extended periods.

ANone: While specific studies on the environmental impact of lauryl lactate are limited within the provided research, it is crucial to consider its potential effects due to its increasing use in various applications. Further research is needed to assess its biodegradability, potential for bioaccumulation, and ecotoxicological effects to ensure its sustainable and environmentally responsible utilization.

A: [] Lauryl lactate can be synthesized via esterification using dodecanol (lauryl alcohol) and lactic acid. The use of a catalyst, such as Dawson phosphotungstic acid, can significantly enhance the reaction rate and yield of lauryl lactate. This method offers a relatively simple and efficient route for its production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

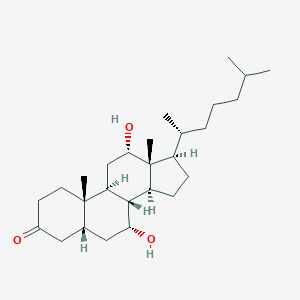

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)